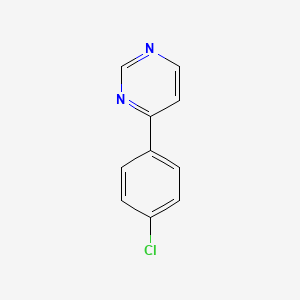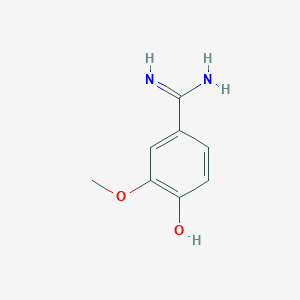
3-Pyridineacrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineacrylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl ester group attached to a beta-(3-pyridyl)acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pyridineacrylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 3-pyridylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .
Another method involves the use of 3-pyridylacrylic acid and ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds at room temperature and yields ethyl beta-(3-pyridyl)acrylate as the main product .
Industrial Production Methods
In industrial settings, the production of ethyl beta-(3-pyridyl)acrylate often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridineacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds .
Applications De Recherche Scientifique
3-Pyridineacrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl beta-(3-pyridyl)acrylate involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Pyridineacrylic acid ethyl ester can be compared with other similar compounds such as:
Methyl beta-(3-pyridyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl beta-(4-pyridyl)acrylate: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
Ethyl beta-(2-pyridyl)acrylate: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
ethyl 3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3 |
Clé InChI |
PIEQSBWGIODYPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Piperidin-4-yl)-1h-benzo[d][1,3]oxazin-2(4h)-one](/img/structure/B8812807.png)







![5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8812859.png)

